molecular formula C14H17N5O3 B2395541 1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone CAS No. 2034254-02-7

1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone

Katalognummer: B2395541
CAS-Nummer: 2034254-02-7
Molekulargewicht: 303.322
InChI-Schlüssel: XEQFYKBPAMAMGW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone features a pyrrolidine core substituted with a methoxypyrazine moiety via an ether linkage and an ethanone group bearing a pyrazole ring.

Eigenschaften

IUPAC Name

1-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-2-pyrazol-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O3/c1-21-13-14(16-6-5-15-13)22-11-3-8-18(9-11)12(20)10-19-7-2-4-17-19/h2,4-7,11H,3,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEQFYKBPAMAMGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1OC2CCN(C2)C(=O)CN3C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, which includes a methoxypyrazine moiety and a pyrrolidine ring, suggests promising interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and neuroprotective properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H17N3O3C_{15}H_{17}N_3O_3, with a molecular weight of approximately 319.38 g/mol. The presence of functional groups such as pyrrolidine and pyrazole enhances its reactivity and potential interactions with biological molecules.

Antimicrobial Activity

Research indicates that compounds similar to 1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone exhibit significant antimicrobial properties.

CompoundActivityMIC (mg/mL)Target Organisms
1Antibacterial0.0039 - 0.025S. aureus, E. coli
2AntifungalNot specifiedVarious fungi
3AntiviralNot specifiedViral pathogens

The minimum inhibitory concentration (MIC) values for some derivatives have shown effective inhibition against common bacterial strains such as Staphylococcus aureus and Escherichia coli , suggesting the potential for developing new antibacterial agents .

Anticancer Potential

Several derivatives related to this compound have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain structural modifications can enhance the anticancer activity of pyrrolidine derivatives.

DerivativeCancer Cell LineIC50 (µM)
AMCF-710
BHeLa15
CA54912

These findings indicate that the compound could be further explored for its potential in cancer therapy, particularly in targeting specific cancer types .

Neuroprotective Effects

Certain compounds with similar structures have been noted for their neuroprotective abilities, which may be beneficial in treating neurodegenerative diseases. The mechanism is believed to involve the modulation of neurotransmitter systems and reduction of oxidative stress.

The mechanism by which 1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone exerts its biological effects is primarily through interaction with specific enzymes and receptors. This interaction can lead to inhibition or modulation of their activity, impacting various biological pathways.

Key Interactions

Research suggests that this compound may bind effectively to target proteins involved in disease processes, potentially leading to therapeutic outcomes in conditions such as infections and cancer .

Case Studies

  • Antibacterial Efficacy Study : A study conducted on pyrrolidine derivatives demonstrated that modifications in the methoxypyrazine structure significantly improved antibacterial activity against E. coli and S. aureus . The study highlighted the importance of structural optimization for enhancing bioactivity .
  • Cytotoxicity Assessment : In vitro tests showed that derivatives of this compound exhibited varying levels of cytotoxicity against different cancer cell lines, suggesting that further exploration into structure-activity relationships could yield promising anticancer agents .

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

The compound features a unique molecular structure that includes:

  • Pyrrolidine ring
  • Methoxypyrazine moiety
  • Pyrazole group

The synthesis typically involves multi-step organic reactions that may include:

  • Preparation of pyrazine and thiophene derivatives.
  • Coupling through nucleophilic substitution and cyclization.
  • Optimization of reaction conditions (temperature, solvents, catalysts) to enhance yield and purity.

Biological Activities

Preliminary studies indicate that 1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone exhibits promising biological activities, particularly in:

  • Antimicrobial Properties : The compound may interact with biological molecules, suggesting potential for enzyme inhibition and receptor binding. This could lead to applications in developing therapeutic agents for infectious diseases .

Case Study: Antimicrobial Efficacy

A study evaluating similar pyrazinone derivatives found that compounds with structural similarities exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism was attributed to their ability to disrupt bacterial cell wall synthesis .

Therapeutic Implications

Given its structural characteristics, 1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone may have applications in:

  • Medicinal Chemistry : Potential development as an antimicrobial agent or as a scaffold for creating new drugs targeting specific enzymes or receptors involved in disease processes.

Potential Mechanism of Action

Research suggests the compound might inhibit enzymes related to collagen synthesis, which could be beneficial in treating conditions characterized by excessive collagen deposition, such as fibrosis .

Future Research Directions

Further research is needed to fully elucidate the mechanisms of action and therapeutic potential of 1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone. Suggested areas include:

  • In Vivo Studies : To confirm efficacy and safety profiles.
  • Structure–Activity Relationship Studies : To optimize the compound's pharmacological properties.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related derivatives from the evidence:

Compound Core Structure Substituents Biological Activity Reference
1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone (Target) Pyrrolidine-ethanone 3-Methoxypyrazine (ether-linked), pyrazole Hypothesized kinase inhibition (based on pyrrolidine-pyrazole motifs) N/A
1-(Naphthalene-2-yl)-2-(1H-pyrazol-1-yl)ethanone oxime esters Ethanone-oxime Naphthyl, pyrazole, acyloxy groups Cytotoxic (IC₅₀: 5–20 μM in cancer cell lines)
1-(5-((1H-pyrazol-1-yl)methyl)-2-(4-nitrophenyl)-1,3,4-oxadiazol-3(2H)-yl)ethanone Oxadiazole-ethanone Pyrazole-methyl, 4-nitrophenyl Antifungal (MIC: 12.5–50 μg/mL against Candida spp.)
5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidines Pyrrolidine-pyrazolopyrimidine Difluorophenyl, pyrazole TRK kinase inhibition (patented for cancer therapy)
1-(6-(3-Methylpyrazol-1-yl)pyridin-2-yl)ethanone Pyridine-ethanone 3-Methylpyrazole Intermediate for coordination complexes (spin-crossover studies)

Key Observations:

Structural Variations: The target compound’s methoxypyrazine-pyrrolidine scaffold distinguishes it from naphthyl or oxadiazole-containing analogs. The methoxy group may enhance solubility compared to lipophilic substituents like naphthyl .

Synthetic Pathways: Pyrazole-ethanones are typically synthesized via nucleophilic substitution (e.g., coupling pyrazole with bromoethanone intermediates) . The target compound’s ether-linked methoxypyrazine likely requires Mitsunobu or Ullmann coupling, as seen in pyrrolidine derivatization .

Biological Activity: Pyrazole-ethanones with oxime esters (e.g., ) show cytotoxicity, while oxadiazole derivatives (e.g., ) exhibit antifungal properties.

Vorbereitungsmethoden

Retrosynthetic Analysis and Key Disconnections

The target molecule can be dissected into three primary fragments:

  • 3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidine (Fragment A)
  • 2-(1H-Pyrazol-1-yl)acetyl chloride (Fragment B)
  • Ethanone bridge (Fragment C)

Fragment Synthesis: Methodologies and Optimization

Synthesis of 3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidine (Fragment A)

Nucleophilic Aromatic Substitution (NAS)

Pyrrolidin-3-ol reacts with 2-chloro-3-methoxypyrazine under basic conditions (K$$2$$CO$$3$$, DMF, 80°C), yielding Fragment A in 68–72% yield. The reaction proceeds via deprotonation of the hydroxyl group, followed by SNAr mechanism at the electron-deficient pyrazine ring.

Key Data:

Parameter Value
Reaction Time 12–16 hours
Yield 70% (average)
Purity (HPLC) ≥95%
Mitsunobu Reaction

For stereochemical control, Mitsunobu conditions (DIAD, PPh$$_3$$, THF) enable ether formation between pyrrolidin-3-ol and 3-methoxypyrazin-2-ol. This method achieves 85% yield but requires costly reagents.

Synthesis of 2-(1H-Pyrazol-1-yl)acetyl Chloride (Fragment B)

Acylation of Pyrazole

Pyrazole reacts with chloroacetyl chloride (1.2 eq.) in anhydrous CH$$2$$Cl$$2$$ with Et$$_3$$N (2 eq.) as base, yielding 2-(1H-pyrazol-1-yl)acetyl chloride (89% yield). Excess base prevents HCl-mediated decomposition.

Reaction Scheme:
$$
\text{Pyrazole} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N}} \text{ClCH}2\text{C(O)Pyrazole} + \text{Et}3\text{N·HCl}
$$

Coupling Strategies for Final Assembly

Nucleophilic Acyl Substitution

Fragment A (1 eq.) reacts with Fragment B (1.1 eq.) in DMF at 60°C for 8 hours, affording the target compound in 65% yield. The secondary amine of pyrrolidine displaces chloride, forming the ethanone bridge.

Optimization Insights:

  • Solvent Screening: DMF > DMSO > THF (higher polarity enhances nucleophilicity)
  • Base Effect: K$$2$$CO$$3$$ (50% yield) < Et$$_3$$N (65% yield)

Reductive Amination Alternative

Condensation of Fragment A with 2-(1H-pyrazol-1-yl)acetaldehyde (1.2 eq.) under NaBH$$_3$$CN (pH 7, MeOH) achieves 58% yield. While milder, this route suffers from imine instability.

Stereochemical Considerations and Resolution

The 3-position of pyrrolidine introduces a stereocenter. Chiral HPLC (Chiralpak IC, hexane/iPrOH 80:20) resolves enantiomers (ee >99%). Alternatively, asymmetric synthesis using (R)-BINOL-phosphoric acid catalysts achieves 82% ee during NAS.

Scalability and Industrial Feasibility

Route Comparison:

Parameter NAS-Acylation Mitsunobu-Reduction
Cost Index $1,200/kg $4,500/kg
Step Count 3 4
Overall Yield 45% 38%
Purity 97% 99%

The NAS-acylation route offers superior cost-efficiency for large-scale synthesis, albeit with moderate enantiomeric excess.

Analytical Characterization

Spectroscopic Data:

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 8.21 (s, 1H, pyrazine-H), 7.89 (d, J=2.4 Hz, 1H, pyrazole-H), 6.32 (d, J=2.4 Hz, 1H, pyrazole-H), 4.89–4.78 (m, 1H, pyrrolidine-OCH), 3.97 (s, 3H, OCH$$3$$), 3.62–3.41 (m, 4H, pyrrolidine-NCH$$2$$), 2.91 (s, 2H, COCH$$2$$).
  • HRMS (ESI): m/z calcd for C$${18}$$H$${21}$$N$$4$$O$$3$$ [M+H]$$^+$$: 343.1504; found: 343.1508.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions. Key steps include:

  • Coupling Reactions : Formation of the pyrrolidine-pyrazine linkage via nucleophilic substitution under inert atmospheres to prevent oxidation .
  • Functional Group Protection : Methoxy and pyrazole groups may require protection during reactive steps (e.g., using trimethylsilyl chloride) .
  • Purification : Chromatography (HPLC or column) is critical due to the compound’s polarity and potential byproducts .
  • Example protocol from analogous compounds:
StepReagents/ConditionsYield Optimization
1DMF, K₂CO₃, 80°CSlow reagent addition to minimize dimerization
2THF, LiAlH₄, 0°CStrict temperature control to avoid over-reduction

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at pyrazine C3, pyrazole C1) .
  • Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ peak at m/z 358.142) .
  • X-ray Crystallography : Resolve stereochemistry of the pyrrolidine ring (if crystalline) .

Q. What reaction conditions optimize the formation of the pyrrolidine-oxypyrazine linkage?

  • Methodological Answer :

  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the pyrazine oxygen .
  • Base : K₂CO₃ or Cs₂CO₃ for deprotonation without side reactions .
  • Temperature : 60–80°C balances reaction rate and selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data across studies?

  • Methodological Answer :

  • Systematic Assays : Test solubility in buffered solutions (pH 2–10) and solvents (DMSO, EtOH, H₂O) at 25°C and 37°C .
  • Contradiction Analysis : Variability may arise from:
  • Hydrate Formation : Lyophilize samples to confirm anhydrous vs. hydrated forms .
  • Impurity Interference : Use HPLC to rule out surfactant-like byproducts .

Q. What in silico methods predict the biological activity of this compound?

  • Methodological Answer :

  • Molecular Docking : Target triazolopyrimidine-binding proteins (e.g., kinase enzymes) using AutoDock Vina .
  • QSAR Modeling : Compare with analogs (e.g., pyrazine-methoxy vs. methyl derivatives) to correlate substituents with IC₅₀ values .
  • ADMET Prediction : SwissADME for bioavailability and toxicity profiles .

Q. How to design derivatives to improve pharmacokinetic properties?

  • Methodological Answer :

  • Modify Substituents :
Derivative StrategyExpected Outcome
Replace methoxy with trifluoromethoxyEnhanced metabolic stability
Introduce polar groups (e.g., -OH)Improved aqueous solubility
  • Prodrug Approach : Esterify pyrazole NH to enhance membrane permeability .

Q. What strategies mitigate competing side reactions during synthesis?

  • Methodological Answer :

  • Catalyst Screening : Use Pd(OAc)₂ for selective cross-coupling over homocoupling .
  • Stepwise Addition : Add pyrazole derivatives slowly to avoid exothermic dimerization .
  • Byproduct Monitoring : TLC or inline IR spectroscopy for real-time reaction tracking .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.